An In-depth Technical Guide to 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound built upon the privileged pyroglutamic acid scaffold. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a plausible and detailed synthetic pathway, reactivity, and its potential applications in medicinal chemistry. By grounding the discussion in established chemical principles and citing relevant literature, this guide serves as a foundational resource for leveraging this molecule in advanced research and development projects.
Core Molecular Profile and Physicochemical Properties
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No: 407634-05-3) is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid.[1][2] The structure is characterized by a five-membered pyrrolidinone ring, a carboxylic acid group at the 3-position, and a methoxyethyl substituent on the ring nitrogen.[3] This unique combination of functional groups—a lactam, a carboxylic acid, and an ether linkage—imparts specific solubility, reactivity, and biological interaction potential, making it a valuable building block in synthetic and medicinal chemistry.[3]
Chemical Structure
Caption: 2D Structure of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid.
Physicochemical Data Summary
The following table summarizes the key identifiers and computed physicochemical properties for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | [4] |
| CAS Number | 407634-05-3 | [3] |
| Molecular Formula | C₈H₁₃NO₄ | [3][4] |
| Molecular Weight | 187.19 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | SQFXUCKQOKOBLC-UHFFFAOYSA-N | [4] |
| SMILES | COCCN1CC(CC1=O)C(=O)O | [3] |
| XLogP3 (Computed) | -1.2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Synthesis and Manufacturing Insights
While multiple routes to functionalized pyroglutamic acid derivatives exist, a highly efficient and common method involves the reaction of itaconic acid with a primary amine.[5][6][7] This pathway proceeds via a tandem Michael addition and subsequent intramolecular amidation/cyclization.
Causality of the Synthetic Route: This approach is favored due to the high reactivity of itaconic acid as a Michael acceptor and the commercial availability of both itaconic acid and the requisite primary amine, 2-methoxyethylamine. The reaction can often be performed in a one-pot synthesis, making it an economical and scalable choice. The use of water or a protic solvent like an alcohol facilitates both the initial addition and the final dehydration step to form the stable lactam ring.[6][7]
Representative Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[6][7]
-
Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and water (or propan-2-ol) to form a slurry (approx. 3-4 mL per gram of itaconic acid).
-
Addition of Amine: While stirring, add 2-methoxyethylamine (0.95 eq) to the slurry. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to induce precipitation of the product.
-
Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Purification: The crude product can be purified by recrystallization from water or an alcohol-water mixture to yield the final product as a white or off-white solid.
-
Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Spectroscopic Profile
The reactivity of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is governed by its primary functional groups.
-
Carboxylic Acid: The -COOH group is the most reactive site for derivatization. It can undergo standard reactions such as esterification (with an alcohol under acidic conditions), amidation (by activation with coupling agents like DCC or EDC followed by reaction with an amine), or reduction to the corresponding alcohol. Several studies demonstrate the conversion of the carboxylic acid in similar scaffolds to a carbohydrazide, which serves as a versatile intermediate for creating libraries of hydrazone derivatives with potential biological activity.[8][9][10]
-
Lactam: The five-membered lactam ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, which would result in ring-opening. The lactam nitrogen is already substituted, preventing N-acylation or N-alkylation reactions.
Expected Spectroscopic Signatures
Based on analyses of structurally similar compounds, the following spectral characteristics are anticipated.[8][10]
-
¹H NMR: The spectrum would show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl bridge protons (two triplets or complex multiplets between 3.4-3.9 ppm), and the diastereotopic protons of the pyrrolidinone ring (multiplets between 2.5-4.0 ppm). A broad singlet in the downfield region (>10 ppm) would confirm the presence of the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum would display distinct peaks for the methoxy carbon (~59 ppm), the ethyl carbons (~40-70 ppm), the pyrrolidinone ring carbons (~30-55 ppm), and two carbonyl carbons corresponding to the lactam and the carboxylic acid (~170-175 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹), and another strong C=O stretch from the lactam amide (~1650-1680 cm⁻¹).
Potential Applications in Research and Drug Development
The pyroglutamic acid core is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds and is capable of binding to multiple biological targets.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been extensively explored for a range of therapeutic applications.
Role as a Chiral Building Block and Scaffold
Pyroglutamic acid is a cheap and readily available source of chirality, making its derivatives highly valuable in asymmetric synthesis.[2][5] The rigid, cyclic structure of the pyrrolidinone ring provides conformational constraint, which can be a powerful tool in drug design to improve binding affinity and selectivity for a target protein.[1]
Therapeutic Areas of Interest
-
Antibacterial Agents: Numerous studies have synthesized libraries of 5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazides and hydrazones, and evaluated them for antimicrobial activity. Some compounds have shown potent effects against Gram-positive bacteria like Staphylococcus aureus and have demonstrated the ability to disrupt biofilm formation.[8][9]
-
Anticancer Research: The scaffold has also been investigated for anticancer properties. Derivatives have been synthesized and tested against various cancer cell lines, with some showing promising cytotoxicity, indicating their potential as a starting point for the development of novel oncology drugs.[6][7]
-
Enzyme Inhibition: The structural similarity of pyroglutamic acid to proline and glutamic acid allows its derivatives to act as mimetics in peptide structures, potentially modulating peptide-protein interactions or inhibiting enzymes.[5]
Caption: Logical relationship between the core scaffold and its applications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
Recommended Precautions (P-codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, should be followed when handling this chemical.
Conclusion
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a functionally rich molecule with significant potential as a versatile building block for chemical synthesis and drug discovery. Its foundation on the biologically relevant pyroglutamic acid scaffold, combined with multiple sites for chemical modification, makes it an attractive starting point for developing novel compounds with potential therapeutic value in areas such as infectious diseases and oncology. This guide has provided a technical foundation covering its properties, synthesis, and applications to support and inspire further research.
References
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PubChem. 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | C8H13NO4 | CID 3146690. National Center for Biotechnology Information. [Link]
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Al-Obeidi, F. A., et al. (2014). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters. [Link]
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Semantic Scholar. 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. [Link]
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Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
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Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
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ResearchGate. Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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Global Substance Registration System. 1-(2-HYDROXYETHYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. [Link]
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Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
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Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]
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